An In-depth Technical Guide to Dimethyl 5-nitroisophthalate (CAS 13290-96-5)
An In-depth Technical Guide to Dimethyl 5-nitroisophthalate (CAS 13290-96-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 5-nitroisophthalate, a key intermediate in organic synthesis, with a particular focus on its role in the pharmaceutical industry. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, including its crucial function as a precursor to iodinated X-ray contrast agents.
Core Chemical and Physical Properties
Dimethyl 5-nitroisophthalate, also known as Dimethyl 5-nitrobenzene-1,3-dicarboxylate, is a light yellow crystalline powder.[1][2] Its chemical structure, featuring a nitro group and two methyl ester functionalities on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules.[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and toluene.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for Dimethyl 5-nitroisophthalate.
| Property | Value | Source(s) |
| CAS Number | 13290-96-5 | [3] |
| Molecular Formula | C₁₀H₉NO₆ | [3] |
| Molecular Weight | 239.18 g/mol | [3] |
| Melting Point | 121-125 °C | [3] |
| Boiling Point | ~381.83-476.2 °C at 760 mmHg | [3] |
| Density | ~1.4 g/cm³ | [3] |
| Flash Point | ~164.8 °C | [4] |
| Vapor Pressure | 7.12E-10 mmHg at 25°C | [3] |
| Purity | ≥98.0% (by HPLC) | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Dimethyl 5-nitroisophthalate.
| Spectrum Type | Key Features/Notes | Source(s) |
| ¹H NMR | Spectra available for review. | [5] |
| IR | Spectra available for review. | [5][6] |
| Mass Spectrometry | Electron ionization mass spectra are available. | [5] |
Crystallographic Data
Single-crystal X-ray diffraction studies have been conducted on Dimethyl 5-nitroisophthalate, providing detailed structural information.
| Parameter | Value | Source(s) |
| Crystal System | Triclinic | [7] |
| Space Group | P-1 | [7] |
| Unit Cell Dimensions | a = 4.0130(8) Å, b = 10.660(2) Å, c = 12.643(3) Å | [7] |
| α = 106.11(3)°, β = 93.74(3)°, γ = 91.46(3)° | [7] | |
| Volume | 517.97(18) ų | [7] |
| Z | 2 | [7] |
Synthesis of Dimethyl 5-nitroisophthalate
The primary method for synthesizing Dimethyl 5-nitroisophthalate is through the esterification of 5-nitroisophthalic acid.[8][9] An alternative route involves the nitration of dimethyl isophthalate.[10]
Experimental Protocol: Esterification of 5-Nitroisophthalic Acid
This protocol details a common laboratory-scale synthesis of Dimethyl 5-nitroisophthalate.
Materials:
-
5-nitroisophthalic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Equipment:
-
100 mL three-necked round-bottomed flask
-
Condenser
-
Electric stirrer
-
Thermometer
-
Heating mantle
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
Add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol to the 100 mL three-necked round-bottomed flask.[8]
-
Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes, or until the solid has completely dissolved, resulting in a clear, colorless solution.[8]
-
Slowly add 1.0 mL of concentrated sulfuric acid to the solution.[8]
-
Heat the mixture to reflux. A white solid should begin to precipitate after about 3 hours.[8]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[8]
-
Once the reaction is complete, cool the flask to room temperature to allow for crystallization.[8]
-
Collect the solid product by filtration.[8]
-
Wash the filter cake with a small amount of deionized water.[8]
-
Dry the product to obtain Dimethyl 5-nitroisophthalate. The reported yield for this method is 98%.[8]
Purification: For applications requiring very high purity, such as in the pharmaceutical industry, recrystallization may be necessary. The crude product can be dissolved in hot 95% ethanol and allowed to cool, affording colorless needle-like crystals.[7]
Applications in Drug Development
The most significant application of Dimethyl 5-nitroisophthalate is as a key starting material in the synthesis of non-ionic X-ray contrast media.[7][11][12] These agents are critical for various medical imaging techniques.[3]
Synthesis of Iodinated X-ray Contrast Agent Intermediates
Dimethyl 5-nitroisophthalate is a precursor to 5-aminoisophthalic acid derivatives, which are central to the structure of contrast agents like Iopamidol and Iohexol.[11][12] The synthetic pathway generally involves two key transformations: the reduction of the nitro group to an amine and the amidation of the methyl ester groups.
Step 1: Reduction to Dimethyl 5-aminoisophthalate The nitro group of Dimethyl 5-nitroisophthalate is reduced to a primary amine to form Dimethyl 5-aminoisophthalate. This can be achieved through various methods, including catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[13]
Step 2: Amidation The dimethyl ester groups are then reacted with an appropriate amino alcohol. For example, in the synthesis of an Iohexol intermediate, Dimethyl 5-nitroisophthalate is reacted with 3-amino-1,2-propanediol.[14] This is followed by the reduction of the nitro group. The resulting diamine is a core scaffold for further functionalization, including iodination, to produce the final contrast agent.
Visualizations
Synthesis of Dimethyl 5-nitroisophthalate
Caption: Fischer esterification of 5-nitroisophthalic acid.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of Dimethyl 5-nitroisophthalate.
Pathway to a Key Iopamidol Intermediate
References
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- 2. Dimethyl 5-nitroisophthalate | 13290-96-5 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl 5-nitroisophthalate | CAS#:13290-96-5 | Chemsrc [chemsrc.com]
- 5. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]
- 6. journalcra.com [journalcra.com]
- 7. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 9. Preparation of 5-Nitroisophthalic Acid Dimethyl Ester | Semantic Scholar [semanticscholar.org]
- 10. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]
- 11. arveelabs.com [arveelabs.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Page loading... [guidechem.com]
- 14. CN115611761B - Preparation method of iohexol or iodixanol and intermediate thereof - Google Patents [patents.google.com]
